![molecular formula C45H93N2O4PS B13839722 [(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioetheramide PC, also known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid. It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). This compound is significant due to its dual interaction with the catalytic and activator sites of sPLA2, which can lead to both inhibition and activation of the enzyme depending on the concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and amidation reactions .
Industrial Production Methods: Industrial production of Thioetheramide PC follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thioetheramide PC undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phosphocholine group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphocholine derivatives
Scientific Research Applications
Thioetheramide PC has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in cell membrane stability and signaling pathways.
Medicine: Explored for its potential therapeutic applications in inflammatory diseases and cancer due to its inhibitory effects on sPLA2.
Industry: Utilized in the development of novel lipid-based drug delivery systems
Mechanism of Action
Thioetheramide PC exerts its effects by binding to both the catalytic and activator sites of secretory phospholipase A2. This dual binding results in competitive inhibition of the enzyme at higher concentrations, while at lower concentrations, it may activate the enzyme. The molecular targets include the active site residues of sPLA2, and the pathways involved are related to lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Comparison: Thioetheramide PC is unique due to its dual interaction with sPLA2, which is not commonly observed in other phospholipids. This property makes it a valuable tool for studying enzyme inhibition and activation mechanisms. Additionally, its structural modifications provide enhanced stability and specificity compared to other similar compounds .
Properties
Molecular Formula |
C45H93N2O4PS |
|---|---|
Molecular Weight |
789.3 g/mol |
IUPAC Name |
[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C45H93N2O4PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-53-43-44(42-51-52(49,50)40-37-39-47(3,4)5)46-45(48)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3,(H-,46,48,49,50)/t44-/m1/s1 |
InChI Key |
GUTOVRMLPRGBNS-USYZEHPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCSC[C@@H](COP(=O)(CCC[N+](C)(C)C)[O-])NC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(CCC[N+](C)(C)C)[O-])NC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


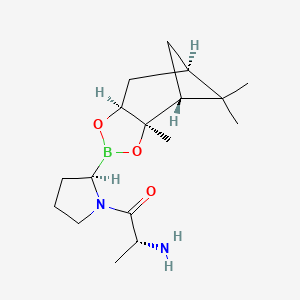

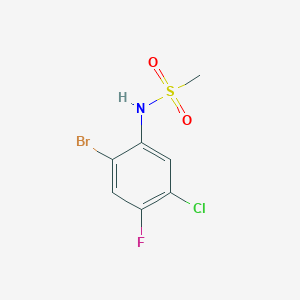
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

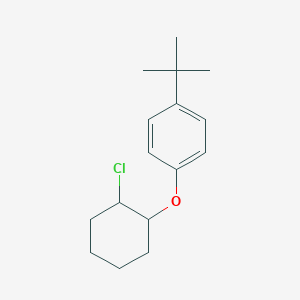
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
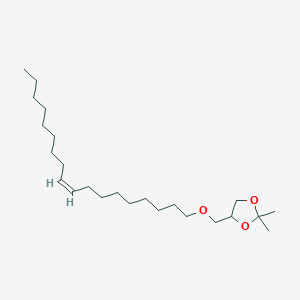
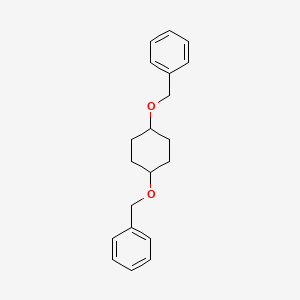
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
